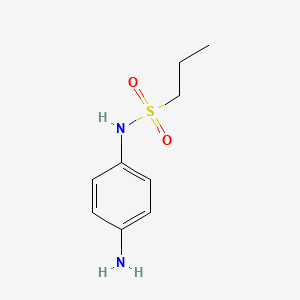

1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis.Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties such as acidity or basicity, reactivity with other substances, and stability under various conditions.Scientific Research Applications

Microwave Spectrum Analysis

The microwave spectrum of related compounds like 1-chloro-3-fluorobenzene and 1-chloro-4-fluorobenzene has been studied extensively. For instance, research on 1-chloro-3-fluorobenzene revealed details about its rotational and quartic centrifugal distortion constants, nuclear quadrupole coupling tensor, and dipole moments (Onda et al., 1994). Similarly, the rotational spectrum and dipole moment of 1-chloro-4-fluorobenzene were examined, providing significant insights into its physical properties (Peebles & Peebles, 2002).

Electrochemical Fluorination

The electrochemical fluorination process of halobenzenes, including those structurally similar to 1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene, has been a subject of study. Research focused on understanding the side reactions during the fluorination of these compounds, offering insights into the mechanism and yield of fluorinated products (Horio et al., 1996).

Crystal Structure Analysis

The crystal structures of fluorobenzenes have been analyzed to understand the C−H···F interactions. These studies are crucial in evaluating the weak acceptor capabilities of the C−F group, which is relevant for compounds like 1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene (Thalladi et al., 1998).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of fluorobenzenes are used. For example, the synthesis of 1,2,3-triazole derivatives of uracil and thymine, starting from compounds like 1-(azidomethyl)-4-fluorobenzene, demonstrates the versatility of such compounds in creating new molecules with potential applications in various fields (Negrón-Silva et al., 2013).

Organometallic Chemistry

Fluorobenzenes are increasingly recognized for their role in organometallic chemistry. They serve as solvents or ligands in various metal-catalyzed reactions, offering a unique perspective on the chemical reactivity and coordination of such compounds (Pike et al., 2017).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storage.

Future Directions

This involves speculation on potential future uses and research directions for the compound. It may be based on its properties, biological activity, or other factors.

properties

IUPAC Name |

1-(3-chloroprop-1-ynyl)-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSVDPJVBSNJLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCCl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)

![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)

![3-Methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419410.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2419418.png)

![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2419419.png)